N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a cyclohexanecarboxamide moiety, and an ethoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core is known to interact with various biological pathways, potentially inhibiting enzymes like cyclooxygenase or modulating receptor activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the cyclohexanecarboxamide moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide: Similar structure with a methoxy group instead of an ethoxy group.
N-[2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide: Contains a hydroxy group instead of an ethoxy group.
N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide: Features a chloro group instead of an ethoxy group.
Uniqueness
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is unique due to the presence of the ethoxy group, which can influence its lipophilicity, binding interactions, and overall biological activity. This makes it distinct from its analogs with different substituents, potentially offering unique therapeutic benefits or chemical properties.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-2-28-19-11-8-16(9-12-19)23-15-21(26)20-14-18(10-13-22(20)29-23)25-24(27)17-6-4-3-5-7-17/h8-15,17H,2-7H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUTYJRRCPSGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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